(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is a complex organic compound featuring a cyanamide group attached to an oxazole ring, which is further substituted with 3-ethylphenyl and 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with cyanamide in the presence of a suitable catalyst to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the cyanamide group.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and cyanamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide
- (3-Propylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide
- (3-Isopropylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide
Uniqueness
(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylphenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-5-4-6-18(11-15)23(14-21)12-17-13-25-20(22-17)16-7-9-19(24-2)10-8-16/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRDUPTWPCYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=COC(=N2)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.